methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Overview
Description
Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound that features a benzodioxole moiety, a nitrobenzoate group, and an amino carbonyl linkage
Preparation Methods
The synthesis of methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Nitration of benzoic acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.
Esterification: The 3-nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst to form methyl 3-nitrobenzoate.
Amidation: The final step involves the reaction of methyl 3-nitrobenzoate with 1,3-benzodioxole-5-ylmethylamine under appropriate conditions to form the target compound.
Chemical Reactions Analysis
Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with molecular targets such as tubulin. By binding to tubulin, it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents.
Comparison with Similar Compounds
Similar compounds include:
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and are studied for their anticancer and anti-inflammatory properties.
Nitrobenzoate esters: These compounds have similar ester and nitro functionalities and are used in various chemical and biological applications.
Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-24-17(21)12-5-11(6-13(7-12)19(22)23)16(20)18-8-10-2-3-14-15(4-10)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFQGQZNJWQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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